5-Chloro-2-methoxybenzoic Acid is a reactant used in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide. It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La(III), Ga(III) and Lu(III).
5-Chloro-2-methoxybenzoic acid
CAS No.: 3438-16-2
Cat. No.: VC21338262
Molecular Formula: C8H7ClO3
Molecular Weight: 186.59 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3438-16-2 |
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Molecular Formula | C8H7ClO3 |
Molecular Weight | 186.59 g/mol |
IUPAC Name | 5-chloro-2-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) |
Standard InChI Key | HULDRQRKKXRXBI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)C(=O)O |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)O |
Appearance | Off-White Solid |
Melting Point | 95-97°C |
Chemical Identity and Structure
5-Chloro-2-methoxybenzoic acid (CAS Number: 3438-16-2) is an aromatic carboxylic acid characterized by a benzoic acid core structure with two key substituents: a chlorine atom at position 5 and a methoxy group at position 2 . This structural arrangement features the classic hexagonal benzene ring with the carboxylic acid group (-COOH) attached directly to the ring, while the methoxy group (-OCH₃) is positioned ortho to the carboxylic acid, and the chlorine substituent is located meta to the carboxylic acid and para to the methoxy group.
The compound is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 222-343-7 and is known by several synonyms including 5-Chloro-o-anisic acid, 3-chloro-6-methoxybenzoic acid, and 2-Methoxy-5-chlorobenzoic Acid . The specific arrangement of functional groups in this molecule contributes to its unique chemical properties and reactivity patterns.
5-Chloro-2-methoxybenzoic acid combines the acidic properties of the carboxylic acid group with the electron-donating effects of the methoxy substituent and the electron-withdrawing influence of the chlorine atom. This combination creates a molecule with distinct reactivity and physical characteristics that make it valuable in various chemical applications, particularly in pharmaceutical synthesis.
Physical and Chemical Properties
5-Chloro-2-methoxybenzoic acid exists as a crystalline solid at room temperature with well-defined physical and chemical properties that reflect its molecular structure. Table 1 provides a comprehensive overview of its key properties:
Synthesis Methods and Chemical Reactions
Multiple synthetic routes exist for the preparation of 5-Chloro-2-methoxybenzoic acid, with 5-chlorosalicylic acid serving as the primary starting material. The synthesis typically involves methylation of the hydroxyl group in 5-chlorosalicylic acid followed by hydrolysis if an ester intermediate is formed.
Direct Methylation Approach
One approach involves the direct methylation of 5-chlorosalicylic acid under anhydrous conditions. This reaction typically employs a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate . Under anhydrous conditions, the 5-chlorosalicylic acid is methylated directly to give methyl 5-chloro-2-methoxybenzoate, which can then be hydrolyzed to yield the desired compound.
Ester Intermediate Pathway
An alternative method involves first converting 5-chlorosalicylic acid to its methyl ester, followed by methylation of the hydroxyl group and subsequent hydrolysis . A detailed procedure for this synthesis has been documented:
"To a solution of methyl 5-chlorosalicylate (20 g.) in acetone (110 ml.) was added 2 N sodium hydroxide (66 ml.) and dimethyl sulphate (13.86 g.). The mixture was stirred for 10 minutes, sodium hydroxide (33 ml., 2N) and dimethyl sulphate (6.93 g.) added, and the mixture was heated under reflux for 45 minutes. The product was then cooled, the acetone evaporated off, and the residue was taken up in ether. The ether was extracted with dilute sodium hydroxide, evaporated off, and the residue heated under reflux for 1 hour with 10% aqueous sodium hydroxide (100 ml.). The product was cooled and acidified. The precipitate acid was filtered off and recrystallized from ethanol-water to give 8 g., m.p. 80°-81° (45%) with a second crop of 0.8 g., m.p. 77°-79° (4.5%)."
Key Chemical Transformations
5-Chloro-2-methoxybenzoic acid can undergo various chemical transformations, particularly at the carboxylic acid functional group:
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Conversion to acid chloride: Treatment with thionyl chloride converts the compound to 5-Chloro-2-methoxybenzoyl chloride, a more reactive derivative that serves as a key intermediate in further transformations . This reaction proceeds efficiently under reflux conditions.
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Amide formation: The acid chloride readily reacts with amines to form amides. For example, reaction with phenethylamine produces N-Phenethyl-5-chloro-2-methoxybenzamide, an important intermediate in pharmaceutical synthesis .
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Esterification: The carboxylic acid group can undergo esterification with alcohols to form corresponding esters, as demonstrated in the synthesis procedures for methyl 5-chloro-2-methoxybenzoate.
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Salt formation: As a carboxylic acid, the compound can form salts with appropriate bases, including metal cations, creating compounds such as 5-chloro-2-methoxybenzoates, which have been studied for their coordination chemistry.
Applications in Pharmaceutical Synthesis
5-Chloro-2-methoxybenzoic acid serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of anti-diabetic medications. Its primary application is as a precursor in the synthesis of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, which is further utilized in the production of glyburide (also known as glibenclamide), an important sulfonylurea class anti-diabetic drug .
The synthesis pathway from 5-Chloro-2-methoxybenzoic acid to pharmaceutical compounds typically follows a multi-step sequence :
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Conversion of 5-Chloro-2-methoxybenzoic acid to its acid chloride using thionyl chloride
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Reaction of the acid chloride with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide
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Chlorosulfonation of this amide to produce p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride
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Conversion to p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide through aminolysis
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Further transformation to produce glyburide, which is used in the management of type 2 diabetes mellitus
The patent literature specifically notes: "The sodium salt of the p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide is the starting material for a number of processes for the preparation of 1-[p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl]-3-cyclohexylurea more commonly known as glyburide" . This highlights the compound's critical role in pharmaceutical manufacturing processes.
Table 2: Synthetic Intermediates Derived from 5-Chloro-2-methoxybenzoic acid
Intermediate Compound | Role in Synthesis | Next Reaction Step |
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5-Chloro-2-methoxybenzoyl chloride | Activated acid derivative | Aminolysis with phenethylamine |
N-phenethyl-5-chloro-2-methoxybenzamide | Key amide intermediate | Chlorosulfonation |
p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride | Sulfonyl chloride intermediate | Aminolysis |
p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide | Sulfonamide precursor | Conversion to glyburide |
Research Findings and Scientific Studies
Research involving 5-Chloro-2-methoxybenzoic acid spans multiple chemical disciplines, with notable investigations into its metal complexes, synthetic utility, and role as a pharmaceutical intermediate.
Metal Complex Studies
One significant research direction involves the formation and characterization of metal complexes with 5-Chloro-2-methoxybenzoic acid. A notable study titled "Investigation of 5-chloro-2-methoxybenzoates of La (III), Gd (III) and Lu (III) Complexes" by Czajka B, et al., published in the Journal of Thermal Analysis and Calorimetry (2002), examined the complexation behavior of this compound with rare earth elements .
This research investigated the coordination chemistry of 5-chloro-2-methoxybenzoate ligands with lanthanide ions, providing insights into their thermal properties, stability, and structural characteristics. Such metal complexes are of interest for their potential applications in catalysis, luminescent materials, and coordination chemistry fundamentals.
Synthetic Methodology Research
The development and optimization of synthetic routes to 5-Chloro-2-methoxybenzoic acid and its derivatives constitute another important research area. Patent literature describes multiple synthetic approaches, highlighting the importance of efficient preparation methods for this compound .
Research efforts have focused on:
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Optimizing methylation conditions for 5-chlorosalicylic acid
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Developing selective methods for functional group transformations
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Improving yields and purity of the final product
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Creating more environmentally friendly synthesis routes
One particular patent emphasizes the importance of developing economical synthetic pathways: "In view of the importance of p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide it is desirable to have a process for its production involving the use of cheap, commercially available materials which process provides high yields and the present invention contemplates the use of 5-chlorosalicylic acid and phenethylamine, both of which are commercially available."
Pharmaceutical Applications Research
The most substantial body of research involving 5-Chloro-2-methoxybenzoic acid relates to its role as a key intermediate in pharmaceutical synthesis, particularly for anti-diabetic medications. The compound serves as a critical building block in the synthesis of glyburide (glibenclamide), a sulfonylurea class anti-diabetic drug widely used in clinical practice .
This research underscores the compound's significant role in medicinal chemistry and pharmaceutical development, particularly in the context of treatments for diabetes mellitus and potentially other therapeutic areas.
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